molecular formula C35H42F2N6O6 B12740975 8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid CAS No. 90749-46-5

8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid

Cat. No.: B12740975
CAS No.: 90749-46-5
M. Wt: 680.7 g/mol
InChI Key: QLFVREDDFWHIRL-WLHGVMLRSA-N
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Description

The compound 8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core substituted with multiple functional groups, including a piperazine ring and fluorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid involves multiple steps, starting with the preparation of the purine core The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Properties

CAS No.

90749-46-5

Molecular Formula

C35H42F2N6O6

Molecular Weight

680.7 g/mol

IUPAC Name

8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid

InChI

InChI=1S/C31H38F2N6O2.C4H4O4/c1-21(2)20-39-29-28(30(40)36(4)31(39)41)35(3)26(34-29)6-5-15-37-16-18-38(19-17-37)27(22-7-11-24(32)12-8-22)23-9-13-25(33)14-10-23;5-3(6)1-2-4(7)8/h7-14,21,27H,5-6,15-20H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QLFVREDDFWHIRL-WLHGVMLRSA-N

Isomeric SMILES

CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CCCN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CCCN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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